molecular formula C6H15N B3186882 2-Methylpentylamine CAS No. 13364-16-4

2-Methylpentylamine

Cat. No. B3186882
CAS RN: 13364-16-4
M. Wt: 101.19 g/mol
InChI Key: WNDXRJBYZOSNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpentylamine is an organic compound with the molecular formula C6H15N . It is also known as 2-methyl-1-pentanamine .


Molecular Structure Analysis

The molecular structure of 2-Methylpentylamine is represented by the InChI string: InChI=1S/C6H15N/c1-3-4-6(2)5-7/h6H,3-5,7H2,1-2H3 . The molecular weight of the compound is 101.1900 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylpentylamine are not detailed in the sources retrieved, amines in general can undergo a variety of reactions. These include reactions with acid chlorides, reactions with alkyl halides, and reactions involving azide ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylpentylamine include a molecular weight of 101.19 . The compound is stable under normal conditions . Other properties such as heat capacity, Gibbs free energy of formation, enthalpy of fusion, and enthalpy of vaporization can be calculated using various methods .

Safety and Hazards

2-Methylpentylamine is a highly flammable liquid and vapor . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Containers may explode when heated, and vapors may form explosive mixtures with air .

properties

CAS RN

13364-16-4

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

2-methylpentan-1-amine

InChI

InChI=1S/C6H15N/c1-3-4-6(2)5-7/h6H,3-5,7H2,1-2H3

InChI Key

WNDXRJBYZOSNQO-UHFFFAOYSA-N

SMILES

CCCC(C)CN

Canonical SMILES

CCCC(C)CN

Other CAS RN

13364-16-4

Origin of Product

United States

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